molecular formula C9H11BrN2 B2613283 Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- CAS No. 1256793-73-3

Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-

Cat. No.: B2613283
CAS No.: 1256793-73-3
M. Wt: 227.105
InChI Key: HNFGZABZRQMKMQ-UHFFFAOYSA-N
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Description

Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, also known by its CAS number 1256793-73-3, is a chemical compound that features a cyclobutanamine structure with a bromopyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- typically involves the reaction of cyclobutanone with 5-bromo-2-pyridinecarboxaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridinyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridinyl derivatives.

Scientific Research Applications

Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridinyl moiety. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanamine, 1-(2-pyridinyl)-: Lacks the bromine substituent, which may result in different reactivity and biological activity.

    Cyclobutanamine, 1-(3-pyridinyl)-: Positional isomer with potentially different chemical and biological properties.

    Cyclobutanamine, 1-(4-pyridinyl)-: Another positional isomer with unique characteristics.

Uniqueness

Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- is unique due to the presence of the bromine atom at the 5-position of the pyridinyl ring. This substitution can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-2-3-8(12-6-7)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFGZABZRQMKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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